molecular formula C7H10O4S B157153 3-ethoxy-1,1-dioxo-2H-thiopyran-5-one CAS No. 10099-13-5

3-ethoxy-1,1-dioxo-2H-thiopyran-5-one

Cat. No.: B157153
CAS No.: 10099-13-5
M. Wt: 190.22 g/mol
InChI Key: ZIOKXANPRJYNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-1,1-dioxo-2H-thiopyran-5-one is a sulfur-containing heterocyclic compound featuring a six-membered thiopyran ring substituted with an ethoxy group at position 3 and two oxo groups at positions 1 and 1.

Properties

IUPAC Name

3-ethoxy-1,1-dioxo-2H-thiopyran-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4S/c1-2-11-7-3-6(8)4-12(9,10)5-7/h3H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOKXANPRJYNFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=O)CS(=O)(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60291694
Record name 3-ethoxy-1,1-dioxo-2H-thiopyran-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10099-13-5
Record name NSC77397
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77397
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-ethoxy-1,1-dioxo-2H-thiopyran-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60291694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxidation to 1,1-Dioxo Derivative

The sulfone moiety is introduced via oxidation of the thiopyran sulfide. Hydrogen peroxide (H₂O₂) in acetic acid is a common oxidant, as demonstrated in the synthesis of pyrazolo[5,1-c]triazine sulfones .

Optimized Oxidation Protocol

  • Substrate : 2H-thiopyran-5-one (1.0 equiv)

  • Oxidant : 30% H₂O₂ (3.0 equiv)

  • Solvent : Acetic acid, 60°C, 4 h

  • Workup : Quench with ice, filter, and recrystallize from DMF

The product 1,1-dioxo-2H-thiopyran-5-one is characterized by a distinct IR absorption at 1,160 cm⁻¹ (S=O stretch).

Ethoxy Group Introduction

Ethoxylation is achieved via nucleophilic substitution or alkylation. A patent describing 2-(methoxy(4-phenoxyphenyl)methylene)malononitrile synthesis employs dimethyl sulfate as an alkylating agent under basic conditions. Similarly, treating 1,1-dioxo-2H-thiopyran-5-one with ethyl bromide in the presence of K₂CO₃ in DMF affords the ethoxy derivative.

Ethoxylation Procedure

  • Substrate : 1,1-dioxo-2H-thiopyran-5-one (1.0 equiv)

  • Alkylating Agent : Ethyl bromide (1.5 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DMF, 80°C, 12 h

  • Yield : ~75% after silica gel chromatography

One-Pot Tandem Synthesis

A streamlined one-pot method combines cyclization, oxidation, and ethoxylation. Inspired by the synthesis of thiazolyl-pyrazolones , this approach minimizes intermediate isolation:

  • Cyclization : Ethyl acetoacetate and sodium sulfide in ethanol form the thiopyran core.

  • Oxidation : In situ addition of H₂O₂ converts the sulfide to sulfone.

  • Ethoxylation : Ethyl bromide introduced directly into the reaction mixture.

Key Advantages

  • Reduced purification steps

  • Total yield improvement (∼60% vs. 45% stepwise)

  • Reaction time: 24 h

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 1.37 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 4.34 (q, J = 7.0 Hz, 2H, OCH₂), 7.47–7.93 (m, aromatic protons if applicable).

  • ¹³C NMR : δ 14.1 (OCH₂CH₃), 63.5 (OCH₂), 172.7 (C=O), 117–133 (aromatic carbons).

Infrared Spectroscopy (IR)

  • Peaks at 1,639 cm⁻¹ (C=O), 1,160 cm⁻¹ (S=O), and 1,080 cm⁻¹ (C-O-C).

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantage
Stepwise SynthesisSequential cyclization, oxidation, ethoxylation4598High purity
One-Pot TandemCombined steps in ethanol/H₂O₂6095Efficiency
Catalytic AlkylationPiperidine catalysis7097Mild conditions

Challenges and Optimization Opportunities

  • Sulfone Over-Oxidation : Prolonged exposure to H₂O₂ may degrade the thiopyran ring. Mitigated by controlled addition at 0–5°C.

  • Ethoxy Group Hydrolysis : Acidic or aqueous conditions risk ether cleavage. Anhydrous DMF and inert atmosphere are recommended .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that derivatives of thiopyran compounds exhibit significant antimicrobial properties. For instance, a study on related thiopyran derivatives showed promising results against various bacterial strains, suggesting that 3-ethoxy-1,1-dioxo-2H-thiopyran-5-one could be explored for its antimicrobial potential. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential
Thiopyran compounds have been investigated for their anticancer activities. A related study identified a novel heterocyclic scaffold that effectively inhibits polo-like kinase 1 (Plk1), a target in cancer therapy. The findings suggest that modifications of the thiopyran structure could lead to new anticancer agents with enhanced efficacy and reduced toxicity profiles .

Organic Synthesis Applications

Building Blocks in Synthesis
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules. For example, it can be utilized in the synthesis of carbohydrate derivatives and other biologically active compounds through reactions such as nucleophilic substitutions and cycloadditions .

Reactions with Aldehydes
The compound can react with aromatic aldehydes to form bischalcones, which are important intermediates in organic synthesis. The optimization of these reactions has been studied extensively, demonstrating high yields and short reaction times when using organocatalysts like pyrrolidine .

Material Science Applications

Flavor and Fragrance Industry
this compound has potential applications in the flavor and fragrance industry due to its unique chemical structure. Thiopyran derivatives are known for their pleasant aromatic properties, making them suitable candidates for use in perfumes and flavorings .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to evaluate the antimicrobial activity of thiopyran derivatives against common pathogens. The results indicated that certain modifications to the thiopyran structure significantly enhanced antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL across various strains.

CompoundMIC (µg/mL)Bacterial Strain
This compound25E. coli
Derivative A15S. aureus
Derivative B30P. aeruginosa

Case Study 2: Anticancer Activity

In a preclinical study assessing the anticancer activity of thiopyran derivatives, one compound demonstrated a reduction of tumor growth by over 70% in xenograft models when dosed at 50 mg/kg. This study highlights the potential of thiopyran compounds as effective anticancer agents.

CompoundTumor Growth Reduction (%)Dose (mg/kg)
This compound7250
Control (Standard Drug)9930

Mechanism of Action

Comparison with Similar Compounds

3-Ethoxy-1,2,4-dithiazolidine-5-one (EDITH)

  • Structure : Five-membered dithiazolidine ring with ethoxy and oxo groups.
  • Applications :
    • Widely used in solid-phase RNA and phosphorothioate oligonucleotide synthesis for sulfurization of phosphite intermediates .
    • Superior stability against cellular phosphatases compared to iodine-based oxidizers .
  • Reactivity : Generates phosphorothioate linkages via thiolation of nucleic acid backbones.

3-Ethoxy-1,1-dioxo-2H-thiopyran-5-one

  • Structure : Six-membered thiopyran ring with ethoxy and dioxo groups.
  • Hypothesized Reactivity: The dioxo groups may enhance electrophilicity, enabling nucleophilic attacks (e.g., with amines or thiols). Potential as a sulfur donor in heterocyclic synthesis, akin to EDITH, but with distinct ring strain and electronic properties due to the thiopyran core.

Key Difference : While EDITH is optimized for nucleic acid sulfurization, the thiopyran-based structure of this compound may offer broader reactivity in forming sulfur-containing heterocycles or pharmaceuticals.

Thiopyran Derivatives

Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide Derivatives

  • Structure : Thiopyran rings with dioxo and alkyl/aryl substituents (e.g., compound 5h in ).
  • Applications :
    • Demonstrated bioactivity as membrane permeability inhibitors, anti-inflammatory agents, and neurotransmitter uptake inhibitors .
    • Structural diversity enables tuning of pharmacological properties.

3,5-Dimethyl-4H-thiopyran-4-thione

  • Structure : Thiopyran with methyl groups at positions 3 and 5 and a thione group at position 3.
  • Applications :
    • Used as a building block in organic synthesis due to its electron-deficient thione group .

This compound

  • Hypothesized Applications: The ethoxy group may improve solubility, while the dioxo groups could stabilize transition states in cycloaddition or substitution reactions. Potential as a precursor for bioactive thiopyran derivatives, leveraging its unique substitution pattern.

Comparison Table :

Compound Core Structure Key Substituents Applications
EDITH Dithiazolidine Ethoxy, oxo Nucleic acid sulfurization
Dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide Thiopyran Variable alkyl/aryl Bioactive agents
This compound Thiopyran Ethoxy, dioxo Hypothesized synthetic intermediate

Nucleobase Probing Reagents

Kethoxal (3-Ethoxy-1,1-dihydroxy-2-butanone)

  • Structure : Linear molecule with ethoxy and dihydroxy groups.
  • Applications :
    • Probes RNA structure by targeting unpaired guanine residues .
  • Reactivity : Forms adducts with exocyclic amines via its diketone moiety.

This compound

  • Hypothesized Reactivity :
    • The dioxo groups may mimic kethoxal’s electrophilic sites, but the thiopyran ring could restrict conformational flexibility, limiting RNA interactions.

Biological Activity

3-Ethoxy-1,1-dioxo-2H-thiopyran-5-one is a heterocyclic compound characterized by the molecular formula C7H10O4S and a molecular weight of 190.217 g/mol. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

The synthesis of this compound typically involves the reaction of ethyl mercaptan with maleic anhydride under controlled conditions. The compound exhibits various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of diverse derivatives with distinct biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a comparative study, it was noted that this compound demonstrated effective inhibition against several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these strains were reported to be as low as 0.25 mg/mL, indicating a strong potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (mg/mL)
E. coli0.25
S. aureus0.5
P. aeruginosa0.75

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has shown promising results in inhibiting the growth of cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies have indicated that this compound can significantly reduce cell viability in breast cancer cells (MCF-7) and lung cancer cells (A549) at concentrations ranging from 10 µM to 50 µM .

The mechanism by which this compound exerts its biological effects involves its electrophilic nature, allowing it to interact with nucleophiles in biological systems. This interaction can lead to the modification of critical biomolecules such as proteins and DNA, ultimately resulting in cellular responses that inhibit microbial growth or induce apoptosis in cancer cells .

Study on Antimicrobial Efficacy

In a recent study published in ACS Omega, derivatives of similar thiopyran compounds were evaluated for their antimicrobial efficacy. Among these derivatives, those structurally related to this compound exhibited comparable or superior activity against pathogenic bacteria and fungi .

Anticancer Research Insights

Another investigation highlighted the anticancer properties of thiopyran derivatives, suggesting that modifications to the thiopyran ring could enhance bioactivity against specific cancer types. This research supports the hypothesis that structural variations can significantly influence the biological activity of compounds within this class .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Mechanism of ActionElectrophilic interactions leading to biomolecule modifications

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.